N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide
Description
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide (CAS: 891123-85-6) is a synthetic oxadiazole derivative characterized by a central 1,3,4-oxadiazole ring linked to a 2,5-dimethylphenyl substituent and a 2,6-difluorobenzamide moiety. The 2,6-difluorobenzamide moiety introduces strong electron-withdrawing effects, which may influence binding interactions in biological systems .
This compound shares structural similarities with benzamide-based pesticides, such as teflubenzuron and hexaflumuron (), though its dimethylphenyl group distinguishes it from chlorinated analogs.
Properties
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O2/c1-9-6-7-10(2)11(8-9)16-21-22-17(24-16)20-15(23)14-12(18)4-3-5-13(14)19/h3-8H,1-2H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEMQYPVNCWQEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Nucleophilic Substitution at the Oxadiazole Ring
The electron-deficient 1,3,4-oxadiazole ring undergoes nucleophilic substitution, particularly at the C-2 position. This reactivity is enhanced by the electron-withdrawing effects of the adjacent nitrogen atoms.
| Reaction Type | Reagents/Conditions | Products/Outcomes | References |
|---|---|---|---|
| Thiol substitution | Aliphatic/aromatic thiols, K₂CO₃, DMF, 60°C | Replacement of oxadiazole sulfur with thioether groups | , |
| Amine substitution | Primary amines, DIPEA, DCM, RT | Formation of secondary amines at C-2 | , |
Example : Reaction with ethanethiol in DMF yields 2-(ethylthio)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide via C–S bond formation.
Ring-Opening Reactions
Under acidic or reductive conditions, the oxadiazole ring can undergo cleavage, forming intermediates for further derivatization.
Mechanistic Insight : Protonation at the oxadiazole nitrogen destabilizes the ring, leading to hydrolysis into a hydrazide and benzoic acid fragment.
Electrophilic Aromatic Substitution (EAS)
The 2,5-dimethylphenyl group participates in EAS due to the electron-donating methyl groups.
| Reaction | Reagents | Position/Outcome | References |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Para-substitution relative to methyl groups | , |
| Halogenation | Br₂, FeBr₃, DCM | Bromination at activated positions |
Example : Nitration yields N-[5-(2,5-dimethyl-4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide .
Hydrolysis of the Amide Bond
The difluorobenzamide group undergoes hydrolysis under basic or enzymatic conditions.
Kinetics : Hydrolysis rates depend on pH and steric hindrance from the oxadiazole ring .
Cross-Coupling Reactions
The aryl halide-like reactivity of fluorine atoms enables palladium-catalyzed couplings.
| Reaction Type | Catalysts/Reagents | Products | References |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃ | Biaryl derivatives at fluorine positions | , |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine | Introduction of amino groups |
Example : Suzuki coupling with phenylboronic acid produces N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,6-diphenylbenzamide .
Photochemical Reactions
The fluorinated benzamide moiety exhibits UV-induced reactivity.
| Conditions | Outcomes | Applications | References |
|---|---|---|---|
| UV irradiation (254 nm) | C–F bond activation, dimerization | Material science applications |
Note : Photostability studies indicate degradation via radical pathways under prolonged UV exposure .
Cycloaddition Reactions
The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles.
| Dipolarophile | Conditions | Products | References |
|---|---|---|---|
| Ethylene derivatives | Heat, toluene | Pyrazole or triazole hybrids | , |
Example : Reaction with acetylene forms 1,2,3-triazole-linked conjugates .
Scientific Research Applications
Chemical Properties and Structure
The compound features an oxadiazole ring and a difluorobenzamide moiety. Its molecular formula is , with a molecular weight of approximately 332.36 g/mol. The structural characteristics contribute to its reactivity and stability in various chemical environments.
Chemistry
In the realm of organic chemistry, N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide serves as a valuable building block for synthesizing more complex molecules. It acts as a reagent in various organic reactions, enabling the development of new compounds with tailored properties.
Biology
The compound has been investigated for its biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, certain oxadiazole derivatives have demonstrated effectiveness against resistant bacterial strains.
- Anticancer Activity : Research indicates that this compound exhibits promising anticancer properties. In vitro studies have reported growth inhibition percentages against several cancer cell lines such as SNB-19 and OVCAR-8 .
Medicine
In medicinal chemistry, the compound is being explored for its therapeutic potential:
- Drug Development : The unique structural features allow for modifications that can enhance bioactivity and reduce toxicity. It is being considered for the development of novel anticancer agents and antimicrobial drugs.
- Mechanism of Action : The compound interacts with specific molecular targets within cells, potentially modulating enzyme activity or receptor function. Understanding these interactions is crucial for optimizing its therapeutic efficacy.
Industry
This compound is also utilized in industrial applications:
- Materials Science : Its chemical properties make it suitable for developing new materials with enhanced performance characteristics.
- Specialty Chemicals : The compound finds use in formulating specialty chemicals that require specific functional properties.
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated significant growth inhibition rates compared to control groups:
| Cell Line | Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
| HOP-92 | 67.55 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies .
Case Study 2: Antimicrobial Evaluation
Another research focused on the antimicrobial efficacy of derivatives of this compound against resistant bacterial strains. The results showed:
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
The data indicate that modifications to the oxadiazole ring can enhance antimicrobial activity .
Mechanism of Action
The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Substituent Effects
- Halogen vs. Alkyl Groups : The dichlorophenyl analog () exhibits stronger electrophilicity and binding affinity (e.g., VEGFR2 inhibition) due to chlorine’s electron-withdrawing nature. In contrast, the dimethylphenyl group in the target compound increases lipophilicity, which may enhance tissue penetration but reduce polar interactions .
- Thiophene-containing analogs () introduce additional π-system interactions, favoring agrochemical applications .
Pharmacological and Agrochemicall Implications
- The diethylcarbamoyl derivative () demonstrates how auxiliary functional groups (e.g., sulfanyl, carbamoyl) can enhance pharmacological properties, such as antioxidant capacity, via radical scavenging or enzyme modulation .
- Fluorine atoms in the benzamide moiety (common across all compounds) contribute to stability against hydrolysis and improve bioavailability compared to non-fluorinated analogs .
Biological Activity
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C23H24N4O3
- Molecular Weight : 396.45 g/mol
The synthesis of this compound typically involves multi-step reactions that include the formation of the oxadiazole ring and subsequent functionalization to introduce the difluorobenzamide moiety. The reaction conditions require precise control of temperature and concentration to optimize yield and purity.
This compound exhibits its biological activity primarily through its interaction with specific cellular targets. The oxadiazole ring is known for its ability to modulate various biological pathways, including:
- Antimicrobial Activity : The compound has shown promising results against certain bacterial strains by inhibiting cell division mechanisms. It acts as an inhibitor of FtsZ protein, which is crucial for bacterial cell division. Studies indicate that derivatives of difluorobenzamide exhibit significant antibacterial activity with Minimum Inhibitory Concentrations (MICs) below 10 µg/mL against resistant strains of Staphylococcus aureus and Bacillus subtilis .
- Anticancer Potential : Research suggests that oxadiazole derivatives can induce apoptosis in cancer cells by modulating apoptotic pathways. The compound's ability to interact with Bcl-2 family proteins may enhance its potential as an anticancer agent .
In Vitro Studies
Several studies have evaluated the in vitro biological activity of this compound:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Antibacterial | Effective against Gram-positive bacteria with MIC values < 1 µg/mL |
| Study 2 | Anticancer | Induced apoptosis in cancer cell lines through Bcl-2 modulation |
| Study 3 | Antimalarial | Showed efficacy against Plasmodium falciparum in vitro |
Case Studies
- Antibacterial Efficacy : In a study evaluating various benzamide derivatives for their antibacterial properties, this compound demonstrated significant inhibitory effects on bacterial growth, particularly against resistant strains .
- Anticancer Activity : Another investigation focused on the compound's ability to inhibit cell proliferation in various cancer cell lines. Results indicated that treatment with this compound resulted in a marked decrease in viable cell counts compared to controls .
- Mechanistic Insights : A detailed mechanistic study revealed that the compound influences mitochondrial dynamics and apoptosis pathways by modulating key proteins involved in these processes .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclization of a precursor hydrazide with a substituted benzoyl chloride. For optimization, molar ratios of reagents (e.g., 4:1 equivalents of diethylamine to acylating agents) and temperature control (e.g., reflux in anhydrous THF) are critical to minimize side reactions. Monitoring via TLC or HPLC ensures intermediate purity . Structural analogs, such as N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2,6-difluorobenzamide, have been synthesized using similar protocols, highlighting the importance of stoichiometric precision .
Q. How is the structural identity of this compound confirmed using spectroscopic methods?
- Methodology :
- NMR : and NMR spectra verify substituent positions, with deshielded protons near electron-withdrawing groups (e.g., oxadiazole) appearing at δ 8.5–9.0 ppm. Fluorine coupling patterns (e.g., ) confirm substitution on the benzamide ring .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., m/z 429.22 for a related compound, CHClFNOS) .
Q. What preliminary biological assays are appropriate for assessing its bioactivity?
- Methodology :
- Enzyme Inhibition : Use kinase inhibition assays (e.g., ATPase activity measurement via malachite green phosphate detection) at varying inhibitor concentrations (1–100 µM) .
- Antimicrobial Screening : Disk diffusion assays against Gram-positive bacteria (e.g., Staphylococcus aureus), with zone-of-inhibition comparisons to controls .
Advanced Research Questions
Q. What methodologies are employed in single-crystal X-ray diffraction analysis to resolve its three-dimensional structure?
- Methodology :
- Crystallization : Slow evaporation from DMSO/EtOH mixtures yields monoclinic crystals (space group P2/c).
- Data Collection : MoKα radiation (λ = 0.71073 Å) at 293 K, with refinement using SHELXL-97. Key parameters: R factor < 0.05, data-to-parameter ratio > 12:1 .
- Hydrogen Bonding : Intermolecular interactions (e.g., N–H···O) stabilize the crystal lattice, visualized via Mercury software .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological efficacy?
- Methodology :
- Analog Synthesis : Modify the oxadiazole phenyl group (e.g., 2,4-dimethyl vs. 2,5-dimethyl) and fluorination patterns on benzamide.
- Bioactivity Correlation : Compare IC values in enzyme assays (e.g., kinase inhibition) and logP values (lipophilicity) to identify pharmacophore requirements. Analogous compounds (e.g., N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide) show substituent-dependent activity trends .
Q. What strategies are effective in analyzing enzyme inhibition kinetics for this compound?
- Methodology :
- Kinetic Assays : Use Michaelis-Menten plots with varied substrate concentrations (0.1–10× K) to determine inhibition type (competitive/non-competitive).
- Dose-Response Curves : Fit data to the Hill equation to calculate K values. For example, analogs like N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide exhibit competitive inhibition with K = 0.8 µM .
Q. How should crystallographic data be analyzed to understand intermolecular interactions and stability?
- Methodology :
- Packing Analysis : Identify π-π stacking (3.5–4.0 Å distances) and hydrogen bonds (e.g., C=O···H–N) using PLATON or OLEX2.
- Thermal Stability : Differential scanning calorimetry (DSC) correlates melting points (e.g., 498 K) with crystal lattice strength .
Q. What approaches reconcile discrepancies in bioactivity data across different assay conditions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
